

## Application Notes and Protocols for SGR-1505 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **SGR-1505**, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), in preclinical xenograft mouse models of B-cell malignancies.

### Introduction

SGR-1505 is an orally bioavailable small molecule that targets the MALT1 paracaspase, a key component of the CARD11-BCL10-MALT1 (CBM) complex.[1][2][3][4] This complex is a critical mediator of nuclear factor kappa B (NF-kB) signaling downstream of the B-cell receptor (BCR). [1][2][3][4] In certain B-cell lymphomas, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Mantle Cell Lymphoma (MCL), constitutive activation of the NF-kB pathway is a primary driver of tumor cell proliferation and survival.[5] SGR-1505 has demonstrated potent anti-tumor activity in various preclinical models, both as a monotherapy and in combination with other targeted agents like Bruton's tyrosine kinase (BTK) inhibitors.[1] [3][4][6][7]

## **Mechanism of Action and Signaling Pathway**

SGR-1505 functions as an allosteric inhibitor of MALT1, meaning it binds to a site distinct from the active site to modulate the enzyme's activity. By inhibiting MALT1, SGR-1505 effectively blocks the downstream signaling cascade that leads to the activation of NF-kB. This, in turn,



suppresses the expression of genes crucial for the survival and proliferation of malignant B-cells.



Click to download full resolution via product page

SGR-1505 inhibits the MALT1-mediated NF-kB signaling pathway.

## **Quantitative Data Summary**

Preclinical studies have demonstrated the potent and selective activity of **SGR-1505**. The following tables summarize key in vitro potency and pharmacokinetic data.

Table 1: In Vitro Potency of SGR-1505



| Assay                      | Cell Line                | IC50 (nM) | Reference |
|----------------------------|--------------------------|-----------|-----------|
| MALT1 Biochemical<br>Assay | -                        | 1.3       | [8]       |
| BCL10 Cleavage<br>Assay    | OCI-LY10 (ABC-<br>DLBCL) | 22        | [8]       |
| IL-10 Secretion Assay      | OCI-LY10 (ABC-<br>DLBCL) | 36        | [8]       |
| Antiproliferative Assay    | OCI-LY10 (ABC-<br>DLBCL) | 71        | [8]       |
| Antiproliferative Assay    | REC-1 (MCL)              | 57        | [8]       |

Table 2: Pharmacokinetic Parameters of SGR-1505 in Preclinical Species

| Species              | Clearance<br>(mL/min/kg) | Volume of<br>Distribution<br>(L/kg) | Half-life (h) | Oral<br>Bioavailabil<br>ity (%) | Reference |
|----------------------|--------------------------|-------------------------------------|---------------|---------------------------------|-----------|
| Mouse                | 9.4                      | 1.2                                 | 1.6           | 57                              | [8]       |
| Rat                  | 3.8                      | 0.98                                | 3.1           | 77                              | [8]       |
| Dog                  | 0.86                     | 2.0                                 | 31            | 92                              | [8]       |
| Cynomolgus<br>Monkey | 1.7                      | 0.68                                | 5.0           | 45                              | [8]       |

## **Experimental Protocols**

The following protocols provide a detailed methodology for conducting xenograft studies with **SGR-1505**. These are representative protocols based on available preclinical data for **SGR-1505** and other MALT1 inhibitors.

# Protocol 1: Cell Line-Derived Xenograft (CDX) Model of ABC-DLBCL



Objective: To evaluate the in vivo anti-tumor efficacy of **SGR-1505** in a subcutaneous ABC-DLBCL xenograft model.

#### Materials:

- ABC-DLBCL cell lines (e.g., OCI-LY10, OCI-LY3)
- Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
- SGR-1505
- Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
- Matrigel
- Sterile PBS
- Calipers
- Standard animal housing and handling equipment

#### Procedure:

- · Cell Culture and Preparation:
  - Culture ABC-DLBCL cells in appropriate media and conditions to maintain exponential growth.
  - On the day of implantation, harvest cells and assess viability (should be >90%).
  - Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
- Tumor Implantation:
  - Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
- Tumor Growth Monitoring and Animal Randomization:



- Monitor tumor growth by measuring tumor volume with calipers at least twice weekly.
  Tumor volume can be calculated using the formula: (Length x Width2) / 2.
- When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

#### SGR-1505 Administration:

- Prepare a fresh formulation of **SGR-1505** in the chosen vehicle daily.
- o Administer SGR-1505 orally via gavage at the desired dose (e.g., 30 mg/kg, twice daily).
- Administer an equivalent volume of the vehicle to the control group.
- Continue treatment for a predetermined period (e.g., 14-21 days).
- Efficacy Evaluation and Endpoint:
  - Continue to monitor tumor volume and body weight at least twice weekly throughout the study.
  - The primary endpoint is typically tumor growth inhibition (TGI).
  - Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm3), show signs of ulceration, or if body weight loss exceeds 20%.
  - At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for MALT1 substrates, RNA sequencing).

# Protocol 2: Patient-Derived Xenograft (PDX) Model of B-Cell Lymphoma

Objective: To assess the efficacy of **SGR-1505** in a more clinically relevant PDX model.

#### Procedure:

The protocol for PDX models is similar to the CDX model with the following key differences:



- Tumor Source: Instead of cell lines, tumor fragments from a patient with a B-cell malignancy are used.
- Implantation: Small tumor fragments (approx. 30 mm3) are implanted subcutaneously in immunodeficient mice.
- Passaging: Tumors can be serially passaged in mice to expand the model for larger studies.
- Characterization: It is crucial to characterize the PDX model to ensure it retains the key features of the original patient tumor.

## **Experimental Workflow**

The following diagram illustrates the general workflow for a xenograft study with SGR-1505.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. schrodinger.com [schrodinger.com]
- 2. Sgr-1505 Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile | Blood | American Society of Hematology [ashpublications.org]
- 3. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1, Open-Label, Multicenter, Dose-Escalation Study of Sgr-1505 As Monotherapy in Subjects with Mature B-Cell Malignancies | Blood | American Society of Hematology [ashpublications.org]
- 5. schrodinger.com [schrodinger.com]
- 6. schrodinger.com [schrodinger.com]
- 7. Schrödinger, Inc. Schrödinger Receives Fast Track Designation for SGR-1505 for the Treatment of Relapsed/Refractory Waldenström Macroglobulinemia [ir.schrodinger.com]
- 8. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SGR-1505 in Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375048#how-to-use-sgr-1505-in-xenograft-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com